4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile
Overview
Description
4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile is a useful research compound. Its molecular formula is C19H16N2O and its molecular weight is 288.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit selective inhibitory activity against various proteins, such as the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .
Mode of Action
Derivatives of 1h-pyrrole-2,5-diones (maleimides) easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds . This suggests that 4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect the biosynthesis of prostaglandin and the intracellular signaling mechanism , suggesting that this compound may have similar effects.
Pharmacokinetics
The compound’s molecular weight of 28834 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Result of Action
Similar compounds have been shown to have diverse biological activities, including anticandidiasis and antituberculosis properties , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4-(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzonitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with membrane enzymes such as cyclooxygenase, which is involved in the biosynthesis of prostaglandins . Additionally, it has selective inhibitory activity against enzyme kinase, which is vital for intracellular signaling mechanisms . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to suppress cell growth and increase cell-specific glucose uptake rates . It also enhances the amount of intracellular adenosine triphosphate (ATP) during monoclonal antibody production . Furthermore, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent modulator of cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to specific enzymes, leading to their inhibition or activation . For instance, its interaction with cyclooxygenase results in the inhibition of prostaglandin biosynthesis . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it maintains its activity over extended periods, although its efficacy may diminish due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced cellular metabolism and improved physiological functions . At higher doses, it may cause toxic or adverse effects, including cellular damage and impaired organ function . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and metabolism . The compound’s metabolism affects metabolic flux and metabolite levels, influencing overall cellular metabolism and function . Understanding these pathways is crucial for optimizing its use in biochemical applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various cellular compartments . The compound’s distribution affects its efficacy and potential side effects, making it essential to study these aspects for therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in biochemical research.
Properties
IUPAC Name |
4-[3-(2,5-dihydropyrrol-1-ylmethyl)benzoyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-13-15-6-8-17(9-7-15)19(22)18-5-3-4-16(12-18)14-21-10-1-2-11-21/h1-9,12H,10-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSDGFCBJZPKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643472 | |
Record name | 4-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-78-1 | |
Record name | 4-{3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]benzoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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